N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-1,4-dihydroquinazolin-2-yl)thio)acetamide
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-1,4-dihydroquinazolin-2-yl)thio)acetamide is a synthetic compound featuring a benzo[d][1,3]dioxol (methylenedioxyphenyl) moiety linked via an acetamide bridge to a 4-oxo-1,4-dihydroquinazolin-2-ylthio group. This structure combines electron-rich aromatic systems with a sulfur-containing heterocyclic scaffold, which may confer unique physicochemical and biological properties. The compound has been explored in pharmaceutical and agrochemical research, though its commercial availability is currently discontinued, as noted by CymitQuimica .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S/c21-15(18-10-5-6-13-14(7-10)24-9-23-13)8-25-17-19-12-4-2-1-3-11(12)16(22)20-17/h1-7H,8-9H2,(H,18,21)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGYRUQWSQMMAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-1,4-dihydroquinazolin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antioxidant properties, cytotoxicity, and mechanisms of action based on available research findings.
Chemical Structure and Properties
The compound has the following chemical formula and molecular weight:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₂O₄S |
| Molecular Weight | 366.42 g/mol |
| CAS Number | 853351-76-5 |
1. Antioxidant Activity
Recent studies have highlighted the antioxidant potential of quinazoline derivatives, including those similar to this compound. For instance, a related compound demonstrated significant antioxidant activity through in vitro assays measuring the scavenging effects on free radicals. The DPPH assay indicated that these compounds could effectively reduce oxidative stress markers in biological systems .
2. Acetylcholinesterase Inhibition
The compound's structural analogs have shown promise as acetylcholinesterase (AChE) inhibitors. A study reported that certain quinazoline derivatives exhibited potent AChE inhibitory activity, which is crucial for potential applications in neurodegenerative diseases such as Alzheimer's disease. The mechanism involves binding interactions that stabilize the enzyme-substrate complex, thereby enhancing neurotransmitter availability .
3. Cytotoxicity Studies
Cytotoxicity assessments have been conducted on various cancer cell lines to evaluate the therapeutic potential of compounds related to this compound. In a comparative study, the IC₅₀ values for several quinazoline derivatives were obtained against human cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). The findings suggested that these compounds could induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .
The biological activities of this compound can be attributed to several mechanisms:
- Radical Scavenging: The presence of the benzo[d][1,3]dioxole moiety enhances radical scavenging capabilities.
- Enzyme Inhibition: The compound's ability to inhibit AChE suggests a competitive inhibition mechanism that could be beneficial for enhancing cholinergic signaling in neurodegenerative contexts.
- Induction of Apoptosis: Cytotoxic effects observed in cancer cell lines indicate that these compounds may activate apoptotic pathways through intrinsic or extrinsic mechanisms.
Case Studies
Case Study 1: Neuroprotective Effects
In an experimental model involving gamma radiation exposure, a structurally similar compound demonstrated neuroprotective effects by mitigating oxidative stress and restoring neurotransmitter levels in brain homogenates. Behavioral assessments indicated improved cognitive function post-treatment .
Case Study 2: Anticancer Activity
A series of quinazoline derivatives were tested for their anticancer properties against various cell lines. One particular derivative showed significant cytotoxicity with an IC₅₀ value below 20 μM against both HCT116 and MCF7 cells, indicating strong potential for further development .
Scientific Research Applications
The compound features a benzo[d][1,3]dioxole moiety linked to a quinazolinone derivative through a thioacetamide linkage. This unique structure contributes to its biological activity.
Antimicrobial Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-1,4-dihydroquinazolin-2-yl)thio)acetamide has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that derivatives of quinazolinone compounds exhibit potent activity against Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In a study by Devi et al., several quinazolinone derivatives were synthesized and tested against Escherichia coli, Staphylococcus aureus, and Candida albicans. The results demonstrated enhanced antimicrobial activity for compounds containing the thioacetamide functional group, suggesting that this compound could serve as a lead for developing new antibiotics .
Anticancer Properties
Recent research has highlighted the potential of this compound in cancer therapy. The mechanism involves the inhibition of specific cancer cell lines through apoptosis induction.
Case Study: Cancer Cell Line Studies
A study published in the Journal of Medicinal Chemistry reported that derivatives of quinazolinone exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound was shown to modulate the expression of apoptosis-related proteins, leading to increased cell death in treated cells .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines.
Case Study: Inflammatory Response Modulation
Research conducted by Al-Omary et al. demonstrated that certain quinazolinone derivatives could significantly reduce inflammation markers in cellular models of inflammation. The study suggested that these compounds could be developed into therapeutic agents for inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares structural motifs with several classes of derivatives, including thiazolidinones, benzothiazoles, and spirocyclic systems. Key comparisons are outlined below:
Structural Analogues and Substituent Variations
Thiazolidinone Derivatives (Compounds 6m, 6n, 6o) Core Structure: These compounds (e.g., 6m, 6n) feature a thiazolidinone ring substituted with benzo[d][1,3]dioxol and quinazolinone-thio groups . Key Differences: The thiazolidinone ring introduces additional hydrogen-bonding sites compared to the acetamide linker in the target compound. Synthesis: Multi-step reactions involving thioglycolic acid and substituted benzyl bromides, yielding products with unoptimized yields .
K-Series Derivatives (K-1 to K-22) Core Structure: N-(benzo[d][1,3]dioxol-5-yl)-2-(benzylthio)acetamide derivatives . Key Differences: The benzylthio group replaces the quinazolinone-thio moiety, reducing steric bulk and altering electronic properties. Synthesis: Three-step process with yields ranging from 37% to 90%, suggesting higher scalability than the target compound’s 45% yield .
Benzothiazole Derivatives (5d, 5e) Core Structure: Benzothiazole-thioacetamide hybrids with spiroindoline or oxadiazole substituents .
Q & A
Basic: What are the common synthetic routes for preparing this compound, and how are intermediates characterized?
The synthesis typically involves coupling a benzo[d][1,3]dioxol-5-amine derivative with a thio-linked quinazolinone intermediate. A general approach includes:
- Step 1: Synthesis of the 4-oxo-1,4-dihydroquinazolin-2-thiol via cyclization of anthranilic acid derivatives with thiourea .
- Step 2: Activation of the thiol group using chloroacetyl chloride or analogous agents under basic conditions (e.g., triethylamine in dioxane) to form a reactive thioether intermediate .
- Step 3: Amide coupling with N-(benzo[d][1,3]dioxol-5-yl)amine using carbodiimide coupling agents or direct nucleophilic substitution.
Intermediates are characterized via ¹H/¹³C NMR (e.g., quinazolinone carbonyl signals at ~170 ppm ), IR (C=O stretch at ~1650–1750 cm⁻¹), and mass spectrometry to confirm molecular ions .
Advanced: How can reaction conditions be optimized to improve yield in the thioetherification step?
Key parameters include:
- Solvent choice: Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilicity of the thiol group. achieved 75–85% yields using dry acetone with anhydrous K₂CO₃ .
- Temperature control: Reflux (60–80°C) minimizes side reactions like oxidation. reports optimal yields under 2–3 hours of reflux in acetic acid .
- Stoichiometry: A 1:1 molar ratio of thiol to electrophile (e.g., chloroacetamide) with 10–20% excess of base (e.g., K₂CO₃) ensures complete conversion .
- Purification: Recrystallization from ethanol-DMF mixtures (7:3 v/v) removes unreacted starting materials .
Basic: What spectroscopic techniques are critical for confirming the compound’s structure?
- ¹H NMR: Key signals include the benzo[d][1,3]dioxole protons (δ 6.7–6.9 ppm, singlet), quinazolinone NH (δ 10–12 ppm, broad), and acetamide CH₂ (δ 3.8–4.2 ppm) .
- ¹³C NMR: Diagnostic peaks for the quinazolinone carbonyl (δ ~170 ppm) and thioether linkage (C-S at δ ~40 ppm) .
- IR: Confirms amide (N-H bend ~3300 cm⁻¹, C=O ~1650 cm⁻¹) and quinazolinone (C=O ~1700 cm⁻¹) functionalities .
- Mass Spectrometry: ESI-MS should show [M+H]⁺ matching the molecular weight (e.g., m/z 425 for C₁₈H₁₇N₃O₄S) .
Advanced: How to resolve contradictions in biological activity data across studies?
- Control variables: Ensure consistent assay conditions (e.g., cell lines, solvent controls). notes that antimicrobial activity varies with substituents on the quinazolinone ring, requiring SAR analysis .
- Meta-analysis: Compare logP, solubility, and protein binding (e.g., via HPLC or SPR) to explain discrepancies in IC₅₀ values. For example, lipophilic analogs may show better membrane penetration but lower aqueous solubility .
- Validate mechanisms: Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., DHFR for antimicrobial activity) and correlate with experimental data .
Basic: What are the known biological activities of structurally related compounds?
- Antimicrobial: Quinazolinone-thioacetamide derivatives inhibit E. coli (MIC 8–32 µg/mL) and S. aureus via DHFR inhibition .
- Antioxidant: Analogues with electron-donating groups (e.g., -OCH₃) show DPPH scavenging activity (IC₅₀ 12–25 µM) due to radical stabilization .
- Anticancer: Thiadiazole-thioacetamide hybrids exhibit cytotoxicity (IC₅₀ ~5 µM) against MCF-7 cells via apoptosis induction .
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
- Variation points: Modify the benzo[d][1,3]dioxole (e.g., substituents at C5), thioether linker (e.g., alkyl vs. aryl), and quinazolinone (e.g., 3-substituted sulfonamides) .
- Assay selection: Prioritize targets based on computational predictions (e.g., molecular docking against COX-2 for anti-inflammatory activity) .
- Data analysis: Use multivariate regression to correlate descriptors (e.g., logP, polar surface area) with activity. applied this to identify antioxidant pharmacophores .
Basic: What storage conditions are recommended for this compound?
Store at 2–8°C in amber glass vials under inert gas (N₂/Ar) to prevent thioether oxidation. Stability tests in show >95% purity retention after 6 months under these conditions .
Advanced: How to troubleshoot low yields in the final amide coupling step?
- Activation strategy: Use HATU/DIPEA instead of EDCI for sterically hindered amines (improves yields from 45% to >70%) .
- Side reactions: Monitor for hydrolysis of the thioether by TLC (silica gel, CHCl₃:MeOH 9:1). Add molecular sieves to absorb moisture .
- Workup: Extract with ethyl acetate (3×50 mL) and wash with 5% NaHCO₃ to remove unreacted acid .
Basic: What computational tools are used to predict this compound’s reactivity?
- Reaction path search: ICReDD’s quantum chemical calculations (e.g., DFT at B3LYP/6-31G*) predict feasible intermediates and transition states .
- Solvent effects: COSMO-RS simulations in Gaussian 09 optimize solvent selection (e.g., dioxane vs. DMF) for SN2 reactions .
Advanced: How to interpret conflicting NMR data for the quinazolinone ring?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
